molecular formula C21H22N4OS B10995817 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10995817
M. Wt: 378.5 g/mol
InChI Key: FJLFWYHFWCKREP-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a benzimidazole, pyrrole, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route includes:

    Formation of the Benzimidazole Moiety: Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Alkylation: The benzimidazole is then alkylated using a suitable alkyl halide to introduce the propyl chain.

    Formation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound.

    Formation of the Thiophene Moiety: Thiophene can be synthesized using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The final step involves coupling the benzimidazole, pyrrole, and thiophene moieties through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the benzimidazole ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole, pyrrole, and thiophene rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be investigated for its potential as a bioactive molecule. The presence of benzimidazole and pyrrole rings suggests possible interactions with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

Medically, compounds containing benzimidazole and pyrrole moieties are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound could be studied for similar therapeutic potentials.

Industry

In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties due to the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzimidazole ring could bind to DNA or proteins, while the pyrrole and thiophene rings could participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)propanamide: Lacks the thiophene ring, potentially altering its electronic properties.

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-(thiophen-3-yl)propanamide: Lacks the pyrrole ring, which could affect its biological activity.

    N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)butanamide: Has a longer alkyl chain, which might influence its solubility and reactivity.

Uniqueness

The unique combination of benzimidazole, pyrrole, and thiophene rings in N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide provides a distinct set of chemical and physical properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C21H22N4OS/c26-21(14-19(16-9-13-27-15-16)25-11-3-4-12-25)22-10-5-8-20-23-17-6-1-2-7-18(17)24-20/h1-4,6-7,9,11-13,15,19H,5,8,10,14H2,(H,22,26)(H,23,24)

InChI Key

FJLFWYHFWCKREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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